Fmoc-L-Nle(6-OH)-OH

Peptide Synthesis Bioconjugation Protein Engineering

Standard Fmoc-norleucine lacks the terminal hydroxyl required for site-specific conjugation and glycopeptide synthesis. Fmoc-L-Nle(6-OH)-OH (CAS 374899-60-2) resolves this by providing a δ-hydroxyl handle for phosphorylation, sulfation, glycosylation, and payload attachment within SPPS workflows. • Primary hydroxyl at the δ-carbon for site-selective post-synthetic modification • Enables direct chemical glycopeptide assembly without enzymatic steps • Maintains orthogonal Fmoc/tBu SPPS compatibility - no workflow re-validation needed • Supplied as ≥98% HPLC white crystalline powder; store at 0-8°C

Molecular Formula C21H23NO5
Molecular Weight 369,42 g/mole
CAS No. 374899-60-2
Cat. No. B613403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Nle(6-OH)-OH
CAS374899-60-2
SynonymsAmbotzFAA1412; Fmoc-L-Nle(6-OH)-OH; SCHEMBL4600019; CTK8A3991; MolPort-008-267-658; ZINC2540546; 6938AH; N-(9-FLUORENYLMETHYLOXYCARBONYL)-6-HYDROXY-L-NORLEUCINE; 374899-60-2
Molecular FormulaC21H23NO5
Molecular Weight369,42 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O
InChIInChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1
InChIKeyRLKMUBZYLZBKMO-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Nle(6-OH)-OH Building Block for SPPS


Fmoc-L-Nle(6-OH)-OH (CAS 374899-60-2), also known as Nα-Fmoc-6-hydroxy-L-norleucine, is a non‑standard amino acid derivative specifically designed for solid‑phase peptide synthesis (SPPS) . It consists of an L‑norleucine backbone, an N‑terminal 9‑fluorenylmethoxycarbonyl (Fmoc) protecting group, and a primary hydroxyl group at the δ‑carbon of the side chain . This building block enables the site‑specific incorporation of a hydroxyl‑bearing, flexible alkyl chain into synthetic peptides, thereby providing a unique functional handle for further site‑selective modifications and for introducing backbone flexibility that is distinct from canonical amino acids .

Fmoc/tBu SPPS-compatible building block with orthogonal protection
Introduces a terminal hydroxyl group for site‑selective post‑synthetic modification
L‑enantiomer ensures native‑like peptide backbone conformation

Fmoc-L-Nle(6-OH)-OH Substitution Risks


Generic substitution with standard Fmoc-L-norleucine (Fmoc-L-Nle-OH) or alternative protected derivatives introduces significant synthetic and functional risks. Fmoc-L-Nle-OH provides only a hydrophobic alkyl side chain, which fails to recapitulate the hydrogen‑bonding potential and post‑synthetic modification capacity conferred by the terminal hydroxyl group of Fmoc-L-Nle(6-OH)-OH . Switching to a Boc‑protected analog would force a change from orthogonal Fmoc/tBu SPPS chemistry to Boc/benzyl chemistry, requiring different resins, cleavage conditions (HF vs. TFA), and overall workflow re‑validation . Similarly, substituting the L‑enantiomer with the D‑enantiomer (Fmoc-D-Nle(6-OH)-OH) would invert the stereochemistry at the α‑carbon, which can drastically alter peptide conformation and biological activity . These divergent properties make Fmoc-L-Nle(6-OH)-OH a distinct procurement specification that cannot be met by interchangeable in‑class alternatives.

Fmoc‑L‑Nle‑OH
Lacks the terminal hydroxyl; eliminates conjugation potential and hydrogen‑bonding capacity, limiting downstream peptide functionalization.
Boc‑protected analog
Requires a switch to Boc/benzyl SPPS chemistry (HF cleavage), demanding re‑validation of resins and workflow; not a direct Fmoc drop‑in.
D‑enantiomer (Fmoc‑D‑Nle(6‑OH)‑OH)
Inverts α‑carbon stereochemistry, producing diastereomeric peptides that may significantly alter folding and biological recognition.

Fmoc-L-Nle(6-OH)-OH Comparator Evidence


Hydroxyl Functional Handle Differentiation

Fmoc-L-Nle(6-OH)-OH possesses a primary hydroxyl group at the δ‑carbon of its side chain (molecular formula C21H23NO5), whereas standard Fmoc-L-norleucine (Fmoc-L-Nle-OH) features a chemically inert methyl group (molecular formula C21H23NO4) . This hydroxyl group constitutes a functional 'handle' that enables a range of post‑synthetic modifications, including esterification, etherification, oxidation to an aldehyde or carboxylic acid, and glycosylation, which are impossible with the unmodified alkyl side chain . Consequently, peptides containing Fmoc-L-Nle(6-OH)-OH exhibit increased hydrophilicity and the potential for hydrogen bonding, which can be leveraged to tune solubility and conformational properties.

Hydroxyl handle
Class‑level inference
–OH vs –CH₃
(C₂₁H₂₃NO₅ vs C₂₁H₂₃NO₄)
Enables post‑synthetic conjugation strategies
Functional differentiation based on molecular formula; verify lot identity
Peptide Synthesis Bioconjugation Protein Engineering

Optical Rotation for Enantiomer Purity

The specific optical rotation ([α]D20) of Fmoc-L-Nle(6-OH)-OH is reported as -4 ± 1° (c=1 in MeOH) and -12.5° to -16.5° (c=1 in DMF) . In contrast, its D‑enantiomer, Fmoc-D-Nle(6-OH)-OH, would exhibit an equal but opposite specific rotation (positive sign). The procurement of the L‑enantiomer with a defined, negative optical rotation is essential for generating peptides with the correct biological conformation, as the D‑enantiomer yields a diastereomeric peptide with potentially altered or abolished activity .

Enantiomer purity
Cross‑study comparable
[α]D –4° ±1° (c=1, MeOH);
opposite sign for D‑enantiomer
Confirms L‑configuration for native folding
Use polarimetry at 20 °C; solvent-specific values vary
Chiral Purity Quality Control Peptide Conformation

HPLC Purity Requirement for SPPS

Commercial lots of Fmoc-L-Nle(6-OH)-OH are routinely specified with a purity of ≥98% by HPLC . This high purity level directly translates to more reliable and efficient SPPS coupling yields, as the presence of significant impurities can lead to side reactions, truncated sequences, and difficult purifications [1]. Procuring a building block with a guaranteed high HPLC purity minimizes the risk of failed syntheses and reduces the need for extensive post‑synthesis purification.

HPLC purity
Class‑level inference
≥98%
Supports coupling efficiency and reproducibility
Verify lot‑specific COA; lower purity may increase side products
Peptide Synthesis Quality Assurance Process Chemistry

Glycosyl Acceptor for Glycopeptide Synthesis

Fmoc-protected L‑hydroxynorleucine benzyl ester, a close derivative of Fmoc-L-Nle(6-OH)-OH, has been demonstrated to function as an efficient glycosyl acceptor in the synthesis of biologically relevant glycosyl amino acids [1]. The procedure involves the glycosylation of the terminal hydroxyl group with a suitable carbohydrate donor, enabling the direct incorporation of the amino acid moiety into complex carbohydrate structures . This reactivity is a direct consequence of the unique hydroxyl functionality and is not possible with standard Fmoc-L-norleucine, which lacks a nucleophilic handle.

Glycosylation reactivity
Class‑level inference
Demonstrated glycosyl acceptor
(vs unreactive Fmoc‑L‑Nle‑OH)
Enables glycopeptide library synthesis
Based on benzyl ester derivative; validate with target substrate
Glycopeptide Synthesis Glycosylation Chemical Biology

Fmoc-L-Nle(6-OH)-OH Applications


Post-Translationally Modified Peptide Mimics

Fmoc-L-Nle(6-OH)-OH is specifically employed to introduce a side‑chain hydroxyl group, enabling the generation of synthetic peptides that mimic hydroxylated natural amino acids (e.g., hydroxylysine) or that serve as precursors for further modification (e.g., phosphorylation, sulfation, glycosylation) . This is essential for studying the impact of post‑translational modifications on protein structure, stability, and function, as well as for developing modified therapeutic peptides with enhanced properties .

Site-Specific Bioconjugation for Drug Delivery

The terminal hydroxyl group of Fmoc-L-Nle(6-OH)-OH serves as a unique chemical anchor for the covalent attachment of various cargo molecules, including fluorophores, affinity tags, polyethylene glycol (PEG) chains, and cytotoxic payloads, to a specific position within a peptide sequence . This site‑specific conjugation strategy is a cornerstone of modern bioconjugation and targeted drug delivery research, enabling the creation of homogeneous peptide‑drug conjugates and molecular imaging probes with precisely defined structures and activities .

Glycopeptide Synthesis

Leveraging the demonstrated glycosyl acceptor activity of Fmoc‑protected hydroxynorleucine derivatives , Fmoc-L-Nle(6-OH)-OH is a key building block for the direct, chemical synthesis of glycopeptides. This approach circumvents the complexities of enzymatic glycosylation and enables the production of well‑defined glycopeptide libraries for investigating carbohydrate‑mediated biological recognition events, such as immune cell signaling and pathogen‑host interactions .

Side-Chain Flexibility and Hydrophilicity Effects

The extended alkyl chain of norleucine imparts conformational flexibility, while the terminal hydroxyl group introduces a specific hydrogen‑bonding site and increases local hydrophilicity. Researchers utilize Fmoc-L-Nle(6-OH)-OH in systematic structure‑activity relationship (SAR) studies to dissect the individual contributions of side‑chain length, polarity, and hydrogen‑bonding capacity to peptide folding, stability, and target‑binding affinity . This level of control is not achievable with canonical amino acids or non‑functionalized analogs .

Application
Selection Property
Validation Focus
Post‑translational modification mimics
Hydroxyl side‑chain handle
Modification yield and product identity
Site‑specific bioconjugation research
Conjugation anchor site
Conjugation homogeneity and stability
Glycopeptide synthesis
Glycosyl acceptor reactivity
Glycosylation efficiency and selectivity
Side‑chain flexibility & polarity SAR
Extended alkyl chain with terminal OH
Peptide folding and binding affinity modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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